2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide 2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide
Brand Name: Vulcanchem
CAS No.: 125055-59-6
VCID: VC0048967
InChI: InChI=1S/C18H25N3O2/c1-3-4-5-6-7-8-12-19-17(22)15-13-20-16-11-9-10-14(2)21(16)18(15)23/h9-11,13H,3-8,12H2,1-2H3,(H,19,22)
SMILES: CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol

2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide

CAS No.: 125055-59-6

Main Products

VCID: VC0048967

Molecular Formula: C18H25N3O2

Molecular Weight: 315.4 g/mol

2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide - 125055-59-6

CAS No. 125055-59-6
Product Name 2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide
Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
IUPAC Name 6-methyl-N-octyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C18H25N3O2/c1-3-4-5-6-7-8-12-19-17(22)15-13-20-16-11-9-10-14(2)21(16)18(15)23/h9-11,13H,3-8,12H2,1-2H3,(H,19,22)
Standard InChIKey GITXJJGLSZCFIR-UHFFFAOYSA-N
SMILES CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C
Canonical SMILES CCCCCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C
Synonyms 2-methyl-N-octyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene-9 -carboxamide
PubChem Compound 3079281
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator